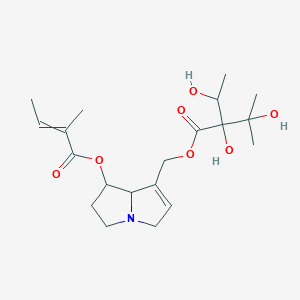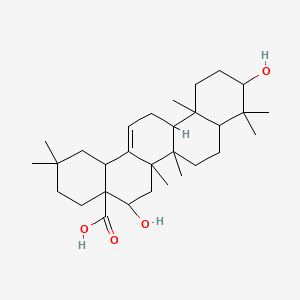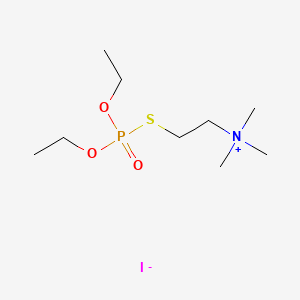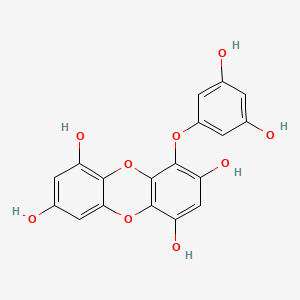
エイコサペンチルエチル
説明
Icosapent ethyl is a highly purified ethyl ester of eicosapentaenoic acid (EPA), an omega-3 fatty acid . It is used together with a proper diet to help control high triglyceride levels in the blood . This medicine is also used together with a statin medicine to lower the risk of heart attack, stroke, and certain heart problems requiring hospitalization in adults with heart or blood vessel disease or diabetes .
Synthesis Analysis
Icosapent ethyl is a synthetic derivative of the omega-3 fatty acid eicosapentaenoic acid (EPA) . It is de-esterfied, converted into active EPA, and then absorbed in the small intestine .
Molecular Structure Analysis
The molecular formula of Icosapent ethyl is C22H34O2 . The molecular weight is 330.50 .
Chemical Reactions Analysis
Icosapent ethyl has beneficial effects on cell membrane stabilization, plaque progression, and lipid oxidation . It has anti-inflammatory and anti-thrombotic properties .
Physical And Chemical Properties Analysis
Icosapent ethyl is a colorless, odorless capsule . It is absorbed in the small intestine after being de-esterified and converted into active EPA .
科学的研究の応用
心臓血管疾患予防
エイコサペンチルエチルは、エイコサペンタエン酸(EPA)の高純度エチルエステルであり、心臓血管疾患の予防に大きな期待が寄せられています。 REDUCE-IT試験では、最初の心臓血管イベントが25%減少し、心臓血管イベント全体が32%減少することが示されました . これは、トリグリセリドの低下、細胞膜の安定化、プラークの進行抑制、脂質の酸化など、複数の効果に起因しています .
高トリグリセリド血症の管理
エイコサペンチルエチルは、トリグリセリド値が500 mg/dLを超える重症の高トリグリセリド血症に対して、補助療法として使用されます . これは、非常に低密度のリポタンパク質を減らし、小さな低密度のリポタンパク質を大きな低密度のリポタンパク質に移行させるのに役立ち、これは高いトリグリセリド値を管理する上で非常に重要です .
アテローム性プラークの安定化
EPAのようなオメガ3脂肪酸は、細胞膜に組み込まれてプラークの安定性を高め、抗炎症作用を発揮することが知られています。 エイコサペンチルエチルは、EPAの誘導体であり、アテローム性プラークの安定化に寄与し、アテローム性動脈硬化症の進行を遅らせる可能性があります .
抗炎症作用と抗血栓作用
エイコサペンチルエチルの抗炎症作用と抗血栓作用は、心臓血管イベントのリスクを軽減する上で重要です。 これらの作用は、心臓血管保護効果に貢献し、心臓血管薬物療法における貴重な薬剤となっています .
経済性と費用対効果
様々な経済分析において、エイコサペンチルエチルは非常に費用対効果が高いことが示されています。 これは、特にコストベネフィット分析が薬剤の採用と患者のアクセスにとって重要な、医療システムの文脈において重要です .
残存心臓血管リスクの管理
確立されたアテローム性動脈硬化性心臓血管疾患(ASCVD)を持つ患者は、最適な薬物療法を受けていても、将来の心臓血管イベントのリスクが残っています。 エイコサペンチルエチルは、ベースラインの心臓血管疾患リスクに基づいて、主要な悪性心臓血管イベント(MACE)への影響について研究されており、ASCVDを持つ患者の残存リスクの管理に有望な効果を示しています .
作用機序
Target of Action
Icosapent ethyl is an ethyl ester of eicosapentaenoic acid (EPA), a type of omega-3 fatty acid . The primary target of icosapent ethyl is the synthesis and clearance of triglycerides in the body . It is used to treat patients with severe hypertriglyceridemia .
Mode of Action
Icosapent ethyl interacts with its targets by reducing the synthesis of triglycerides and enhancing their clearance . This interaction leads to a decrease in the levels of triglycerides in the body .
Biochemical Pathways
The action of icosapent ethyl affects several biochemical pathways. These include increased β-oxidation, inhibition of acyl-CoA:1,2-diacylglycerol acyltransferase (DGAT), decreased lipogenesis in the liver, and increased plasma lipoprotein lipase activity . These changes in the biochemical pathways lead to a reduction in the levels of triglycerides in the body .
Pharmacokinetics
Icosapent ethyl is de-esterified and converted into active EPA, which is then absorbed in the small intestine . It reaches peak plasma concentration in 5 hours post-oral administration . Very little (<1%) is left circulating in the plasma as EPA incorporates into phospholipids, triglycerides, and cholesteryl esters .
Result of Action
The action of icosapent ethyl leads to a significant reduction in the levels of triglycerides in the body . This reduction in triglyceride levels is beneficial for patients with severe hypertriglyceridemia . Additionally, it has been found to reduce the risk of cardiovascular events in certain patients with elevated triglycerides .
将来の方向性
生化学分析
Biochemical Properties
Icosapent ethyl interacts with various enzymes and proteins in the body. It reduces the amount of triglycerides released from the liver and decreases the production of very low-density lipoprotein (VLDL), a lipoprotein that is very high in triglycerides . It also increases lipoprotein lipase, the enzyme used in the build-up and breakdown of triglycerides . This means more triglycerides are removed from VLDL and chylomicrons – the main lipoproteins that carry triglycerides in the blood .
Cellular Effects
Icosapent ethyl has several effects on cells and cellular processes. Beyond triglyceride reduction, there are beneficial effects on cell membrane stabilization, plaque progression, and lipid oxidation . It also has anti-inflammatory and anti-thrombotic properties .
Molecular Mechanism
The molecular mechanism of action of icosapent ethyl involves several pathways. Potential mechanisms of action include increased β-oxidation; inhibition of acyl-CoA:1,2-diacylglycerol acyltransferase (DGAT); decreased lipogenesis in the liver; and increased plasma lipoprotein lipase activity . These mechanisms help to reduce the synthesis and enhance the clearance of triglycerides .
Temporal Effects in Laboratory Settings
Over time, icosapent ethyl has been shown to significantly reduce major adverse cardiovascular events (MACE) in all risk quartiles . During a median follow-up of 4.8 years, MACE occurred in fewer patients in the icosapent ethyl group compared to the placebo group .
Dosage Effects in Animal Models
In animal studies, there were no clinically relevant adverse developmental effects noted when rabbits were given the equivalent of 5 times the recommended dose .
Metabolic Pathways
Icosapent ethyl is involved in several metabolic pathways. It reduces the amount of triglycerides released from the liver and decreases the production of VLDL . It also increases lipoprotein lipase, the enzyme used in the build-up and breakdown of triglycerides .
Transport and Distribution
Icosapent ethyl is de-esterified, converted into active EPA, and then absorbed in the small intestine . It reaches peak plasma concentration in 5 hours post-oral administration . Very little (<1%) is left circulating in the plasma as EPA incorporates into phospholipids, TG’s, and cholesteryl esters .
Subcellular Localization
It is known that EPA, the active metabolite of icosapent ethyl, incorporates into phospholipids, TG’s, and cholesteryl esters . This suggests that it may be localized in areas of the cell where these molecules are found, such as the cell membrane and certain organelles.
特性
IUPAC Name |
ethyl (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h5-6,8-9,11-12,14-15,17-18H,3-4,7,10,13,16,19-21H2,1-2H3/b6-5-,9-8-,12-11-,15-14-,18-17- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQPWTVBQMWLSZ-AAQCHOMXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601018686 | |
| Record name | Icosapent ethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601018686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Studies suggest that EPA reduces hepatic very low-density lipoprotein triglycerides (VLDL-TG) synthesis and/or secretion and enhances TG clearance from circulating VLDL particles. Potential mechanisms of action include increased β-oxidation; inhibition of acyl-CoA:1,2-diacylglycerol acyltransferase (DGAT); decreased lipogenesis in the liver; and increased plasma lipoprotein lipase activity. | |
| Record name | Icosapent ethyl | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08887 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
86227-47-6, 73310-10-8 | |
| Record name | Ethyl eicosapentaenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86227-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl icosapentate [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073310108 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Icosapent ethyl [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086227476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Icosapent ethyl | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08887 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ethyl eicosapentaenoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759597 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Icosapent ethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601018686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Eicosapentaenoic acid ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ICOSAPENT ETHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GC8A4PAYH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ethyl icosapentate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039530 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid](/img/structure/B1671071.png)
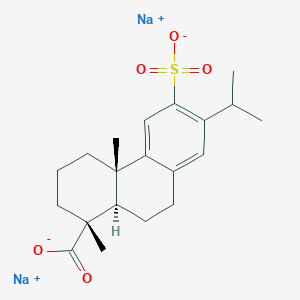

![4,5-Dichloro-2-[(2-chlorophenyl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B1671076.png)

